molecular formula C15H16FNO2S B6623884 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide

3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B6623884
M. Wt: 293.4 g/mol
InChI Key: WBDUOCPJYLFRFS-UHFFFAOYSA-N
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Description

3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic elements

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-19-13-6-2-4-11(15(13)16)7-8-14(18)17-10-12-5-3-9-20-12/h2-6,9H,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDUOCPJYLFRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and thiophene-2-carboxylic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate, often through a condensation reaction between 2-fluoro-3-methoxybenzaldehyde and thiophene-2-carboxylic acid in the presence of a suitable catalyst.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable amine, such as propanamide, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and catalyst concentration to ensure high yield and purity.

    Purification: Industrial methods would include advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of 3-(2-fluoro-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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